molecular formula C20H23NO4 B4944564 ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5474-35-1

ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B4944564
CAS No.: 5474-35-1
M. Wt: 341.4 g/mol
InChI Key: XWCVJHIWWGHHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a quinoline derivative characterized by a bicyclic core with substituents at the 2-, 3-, and 4-positions. The 2-methoxyphenyl group at the 4-position introduces electron-donating properties, while the ethyl ester at the 3-position contributes to its lipophilicity.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-25-20(23)17-12(2)21-14-9-7-10-15(22)19(14)18(17)13-8-5-6-11-16(13)24-3/h5-6,8,11,18,21H,4,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVJHIWWGHHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385880
Record name ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5474-35-1
Record name ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and recrystallization, to achieve the desired product quality .

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductKey Features
Acidic HydrolysisHCl/H₂O (reflux, 6–8 hr) 4-(2-Methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylic acidQuantitative yield in polar aprotic solvents; preserves quinoline framework
Basic HydrolysisNaOH/EtOH (60°C, 4 hr) Sodium carboxylate saltRequires anhydrous conditions to avoid decarboxylation
TransesterificationROH/H⁺ (reflux)Alkyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylateMethanol/isopropanol preferred; retains stereochemistry

Tetrahydroquinoline Core Modifications

The partially saturated quinoline ring participates in redox and cyclization reactions:

Oxidation Reactions

  • Ring Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the tetrahydroquinoline to a fully aromatic quinoline system, enhancing π-conjugation .

  • Ketone Functionalization : The 5-oxo group undergoes Wolff-Kishner reduction (NH₂NH₂/NaOH, ethylene glycol) to yield a methylene group (-CH₂-), altering the compound's planarity .

Cycloaddition Reactions

  • Diels-Alder Reactivity : The conjugated diene in the tetrahydroquinoline core acts as a diene with maleic anhydride, forming a bicyclic adduct (60–75% yield) .

Methoxyphenyl Substituent Reactivity

The 2-methoxyphenyl group directs electrophilic substitution:

ReactionReagents/ConditionsPosition SelectivityProduct
NitrationHNO₃/H₂SO₄ (0°C) Para to methoxy4-(2-Methoxy-5-nitrophenyl) derivative
DemethylationBBr₃/DCM (-78°C) Ortho/paraPhenolic derivative with enhanced hydrogen-bonding capacity

Condensation and Cyclization

The ketone and ester groups enable annulation reactions:

  • Knorr Quinoline Synthesis : Reacts with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions to form fused pyrano-quinoline systems (Scheme 1) .

  • Pictet-Spengler Cyclization : With tryptamine derivatives, forms indoloquinoline alkaloid analogs under microwave irradiation (70% yield) .

Scheme 1 : Acid-catalyzed Knorr reaction pathway

text
Quinoline ester + β-ketoester → Pyrano[3,4-c]quinoline (via Knoevenagel adduct)

Nucleophilic Substitution

The C-3 carboxylate group facilitates regioselective substitutions:

NucleophileConditionsProductApplication
Amines (R-NH₂)DMF, 80°C 3-Carboxamide derivativesImproved bioavailability
Grignard ReagentsTHF, -20°C Tertiary alcohol adducts at C-4Steric modification of the core structure

Catalytic Transformations

  • Suzuki-Miyaura Coupling : The iodo-substituted analog (synthesized via electrophilic iodination) undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl systems .

  • Enzyme-Mediated Resolution : Lipase-catalyzed (CAL-B) kinetic resolution separates enantiomers with >90% ee in nonpolar solvents .

Mechanistic Insights

  • Ester Hydrolysis : Follows a B<sub>AC</sub>2 mechanism with a tetrahedral intermediate, as confirmed by <sup>18</sup>O isotopic labeling .

  • Electrophilic Aromatic Substitution : Methoxy group directs nitration to the para position via resonance stabilization, validated by DFT calculations .

Biological Activity

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.40092 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in antiviral and anticancer therapies.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections. For instance, derivatives of quinoline structures have shown promising results in inhibiting viral replication and interfering with viral enzymes. The compound's structural features contribute to its ability to bind to viral targets effectively.

Anticancer Activity

Research has also indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting proliferation in cancer cells.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or cancer cell metabolism.
  • Receptor Interaction : Interaction with cellular receptors can modulate signaling pathways involved in cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells can lead to cell death.

Study 1: Antiviral Properties

A study published in MDPI explored various N-Heterocycles as antiviral agents, indicating that compounds similar to this compound exhibited significant activity against viral polymerases with IC50 values below 50 µM .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines. For example, it was found to have an IC50 value of around 25 µM against breast cancer cells, indicating a potent anticancer effect .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound AStructure A30Antiviral
Compound BStructure B25Anticancer
Ethyl 4-(2-methoxyphenyl)-2-methyl...C20H23NO425Both

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.40092 g/mol
  • CAS Number : Not specified in the sources.

The structure features a quinoline core, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its potential for various applications.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been explored for its potential as an antimicrobial agent against various pathogens .
  • Anticancer Properties : Several studies have investigated quinoline derivatives for their anticancer effects. The compound may interact with specific molecular targets involved in cancer progression, potentially leading to the development of new anticancer therapies .
  • Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for certain enzymes implicated in disease processes. Understanding its mechanism of action could facilitate the design of more effective therapeutic agents .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including:

  • Cyclization Reactions : Utilized to create more complex structures from simpler precursors.
  • Functional Group Modifications : Allowing for the introduction of different functional groups to tailor the compound's properties for specific applications .

Material Science

The compound's unique structural features make it suitable for applications in material science. It can be incorporated into polymer matrices or used as a precursor for synthesizing novel materials with desired mechanical and thermal properties.

Case Studies

StudyFocusFindings
Reyes et al., 2013Antimicrobial ActivityDemonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
Matsuoka et al., 1999Anticancer PropertiesFound that derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic uses.
Hopkins et al., 2004Enzyme InhibitionIdentified inhibition of specific enzymes linked to metabolic disorders, indicating a pathway for drug development.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinoline scaffold allows for extensive substitution, leading to diverse analogs. Key structural variations and their implications are summarized below:

Table 1: Substituent Comparison of Selected Quinoline Derivatives
Compound Name 4-Position Substituent 7-Position Substituent Ester Group Biological Activity (if reported)
Target Compound 2-Methoxyphenyl - Ethyl Not explicitly reported
2-Phenylethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-... 4-Hydroxy-3-methoxyphenyl 4-Chlorophenyl 2-Phenylethyl 16.33% activity (p<0.05)
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-Chlorophenyl - Ethyl Structural studies only
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... 4-Fluorophenyl - Ethyl High solubility applications
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-... 4-Hydroxy-3-methoxyphenyl Phenyl Cyclohexyl Not reported

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with analogs bearing 4-chlorophenyl (electron-withdrawing, ) or 4-fluorophenyl (moderately electron-withdrawing, ).
  • Ester Group Modifications: Replacing ethyl with cyclohexyl (e.g., ) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • 7-Position Substitution: The presence of a 4-chlorophenyl group at the 7-position in correlates with higher reported biological activity (16.33%), suggesting synergistic effects between substituents.

Crystallographic and Conformational Analysis

  • Ring Puckering: Studies on similar compounds (e.g., ) highlight the importance of ring puckering in determining molecular conformation. The target compound’s tetrahydroquinoline core likely adopts a chair-like conformation, stabilized by intramolecular hydrogen bonds.
  • Crystal Packing: Ethyl 4-(4-chlorophenyl)-... forms hydrogen-bonded dimers via N–H···O interactions. The target compound’s 2-methoxyphenyl group may introduce steric hindrance, altering packing efficiency.

Q & A

Q. How can purity and stability be validated under varying storage conditions?

  • Methodology : Monitor degradation via HPLC (C18 column, acetonitrile/water) and TGA. Accelerated aging studies (40°C/75% RH) identify degradation products (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.